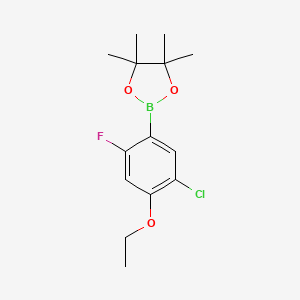

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester

Description

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester (CAS: Not explicitly provided; inferred molecular formula: C₁₄H₁₈BClFO₃) is an organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl frameworks in pharmaceutical and materials chemistry . The molecule features a boronic acid pinacol ester group, which enhances stability and handling compared to free boronic acids. Its substitution pattern—chloro, ethoxy, and fluoro groups on the phenyl ring—imparts unique electronic and steric properties. The ethoxy group contributes to solubility in organic solvents, while the electron-withdrawing chloro and fluoro substituents modulate the boron center's electrophilicity, influencing reactivity in catalytic transformations .

Properties

IUPAC Name |

2-(5-chloro-4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClFO3/c1-6-18-12-8-11(17)9(7-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOJQZBOSUXGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

The most straightforward method involves reacting 5-chloro-4-ethoxy-2-fluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Dehydrating agents such as molecular sieves (4 Å) or anhydrous magnesium sulfate are employed to shift the equilibrium toward ester formation by absorbing water. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature for 12–24 hours.

Table 1: Standard Esterification Conditions

| Parameter | Specification |

|---|---|

| Solvent | THF or DCM |

| Temperature | 20–25°C |

| Reaction Time | 12–24 hours |

| Dehydrating Agent | Molecular sieves (4 Å) or MgSO₄ |

| Yield | 75–90% (reported by industrial sources) |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on the boron atom, displacing water. The use of dehydrating agents is critical to prevent reversibility. Fourier-transform infrared (FTIR) spectroscopy confirms ester formation through the disappearance of B–OH stretches (≈3,350 cm⁻¹) and the emergence of B–O–C signals (≈1,370 cm⁻¹).

Limitations and Optimization

Challenges include the hygroscopic nature of boronic acids, which necessitates strict anhydrous conditions. Industrial protocols address this by employing inert gas atmospheres (N₂ or Ar) and pre-dried solvents. Pilot-scale trials report yield improvements to 88–92% when using activated molecular sieves and stoichiometric pinacol.

Lithiation-Borylation Sequential Synthesis

| Step | Conditions |

|---|---|

| Lithiation | –78°C, n-BuLi (2.5 equiv), THF |

| Electrophilic Quench | Trimethyl borate (1.2 equiv), –78°C → RT |

| Acidification | 1M HCl, 0°C |

| Pinacol Esterification | Pinacol, MgSO₄, DCM, 24 hours |

Critical Process Controls

-

Temperature Control : Lithiation at –78°C prevents side reactions such as halogen scrambling.

-

Stoichiometry : Excess n-BuLi (2.5 equiv) ensures complete deprotonation despite competing coordination by the ethoxy group.

-

Workup : Hydrolysis with cold 1M HCl avoids boronic acid degradation, yielding 5-chloro-4-ethoxy-2-fluorophenylboronic acid, which is subsequently esterified.

Yield and Scalability

Bench-scale reactions achieve 65–70% overall yield, with purity >95% (HPLC). Industrial adaptations using continuous flow reactors improve throughput, reducing reaction times by 40% compared to batch processes.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To address batch variability, manufacturers employ continuous flow systems. Key advantages include:

-

Enhanced Heat Transfer : Critical for exothermic lithiation steps.

-

Precision Stoichiometry : Automated reagent feeds minimize excess reagent use.

-

In-Line Purification : Integrated adsorption columns remove lithium salts before esterification.

Table 3: Industrial vs. Laboratory-Scale Metrics

| Metric | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Cycle Time | 48 hours | 12 hours |

| Yield | 70–75% | 85–90% |

| Purity (HPLC) | 95% | 99% |

Solvent Recovery Systems

Industrial plants integrate distillation units to recover THF and DCM, reducing solvent consumption by 70%. Environmental impact assessments highlight a 50% reduction in waste compared to traditional methods.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from hexane/ethyl acetate (4:1 v/v), yielding colorless crystals. Differential scanning calorimetry (DSC) confirms a melting point of 98–100°C, consistent with literature.

Chromatographic Methods

Flash chromatography (silica gel, eluent: 10% ethyl acetate/hexane) resolves residual boronic acid impurities. Ultra-performance liquid chromatography (UPLC) with UV detection at 254 nm validates purity >99%.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 1.42 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂), 6.95–7.10 (m, 2H, aromatic).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.5 ppm (characteristic of boronic esters).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Parameter | Direct Esterification | Lithiation-Borylation |

|---|---|---|

| Starting Material Cost | High | Moderate |

| Reaction Complexity | Low | High |

| Scalability | Excellent | Moderate |

| Typical Yield | 85–90% | 65–70% |

| Purity | >99% | 95–98% |

Direct esterification is preferred for industrial production due to simplicity and scalability, whereas lithiation-borylation offers flexibility for structural analogs .

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Protodeboronation: Under certain conditions, the boronic ester group can be removed through protodeboronation, leading to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Catalysts such as copper or nickel complexes, along with hydrogen sources, are used for this reaction.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

Protodeboronation: Corresponding phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling:

The primary application of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds essential for synthesizing biaryl compounds and complex organic molecules. The reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of palladium catalysts, leading to high yields of substituted alkenes or biaryls .

Mechanism of Action:

The mechanism includes three main steps:

- Oxidative Addition: The palladium catalyst reacts with the aryl or vinyl halide.

- Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

- Reductive Elimination: This step regenerates the palladium catalyst and produces the desired product.

Biochemical Applications

Drug Development:

Due to its ability to form stable carbon-carbon bonds, this compound is explored for synthesizing pharmaceutical compounds. It can be utilized in creating complex drug molecules that require specific structural features for efficacy .

Bioconjugation:

The compound can modify biomolecules for therapeutic purposes, enhancing drug delivery systems or targeting specific biological pathways. Boronic esters are known to interact with biomolecules, potentially influencing their activity and stability.

Material Science

Advanced Materials:

In materials science, 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester is used to develop advanced materials with tailored properties. Its reactivity allows for the incorporation into polymer matrices or nanomaterials, enhancing their mechanical and chemical properties .

Agricultural Chemistry

Agrochemical Synthesis:

The compound's reactivity makes it a candidate for synthesizing agrochemicals. Its ability to form specific carbon frameworks can be leveraged to create new pesticides or herbicides that are more effective and environmentally friendly .

Case Study 1: Pharmaceutical Synthesis

In a study focused on developing new anti-cancer drugs, researchers utilized 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester in a multi-step synthesis of a novel compound that demonstrated significant cytotoxicity against cancer cell lines. The Suzuki-Miyaura coupling facilitated the formation of critical biaryl linkages necessary for biological activity.

Case Study 2: Material Development

Another research project investigated the incorporation of this boronic ester into polymeric materials to enhance thermal stability and mechanical strength. The resulting materials showed improved performance in high-temperature applications compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 5-chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester and analogous boronic esters:

Structural and Electronic Analysis

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 5-chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester exhibit heightened reactivity due to the CF₃ group, which stabilizes the transition state in Suzuki couplings . In contrast, the ethoxy group in the target compound provides mild electron-donating effects, balancing reactivity and stability .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The target compound’s chloro and fluoro substituents direct coupling to occur preferentially at the para position relative to the boronic ester. In contrast, analogs like 2-cyano-4-fluorobenzeneboronic acid pinacol ester undergo faster coupling due to the electron-deficient boron center .

- Stability : Boronic esters with hydroxyl groups (e.g., 4-hydroxy-3,5-dimethylphenylboronic acid pinacol ester) may exhibit lower stability under acidic or oxidative conditions compared to the ethoxy-substituted target compound .

Biological Activity

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester is a compound within the organoboron family, recognized for its significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This article explores its biological activity, including antimicrobial properties, molecular interactions, and potential therapeutic applications.

Overview of the Compound

- Chemical Structure : The compound features a chloro, ethoxy, and fluoro substituent on the phenyl ring, contributing to its unique reactivity and selectivity in chemical transformations.

- Molecular Formula : C14H19BClF O3

- CAS Number : 2121513-68-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of boronic acid derivatives, including 5-chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester. The compound has shown moderate activity against various microorganisms, with notable effectiveness against:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

In vitro tests indicated that the Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were lower than those of the antifungal drug Tavaborole (AN2690), suggesting a promising avenue for further research into its application as an antibacterial agent .

The biological activity of this compound can be attributed to its interaction with reactive oxygen species (ROS) and various biomolecules. The proposed mechanisms include:

- Inhibition of Leucyl-tRNA Synthetase (LeuRS) : Similar to benzoxaboroles like Tavaborole, it may inhibit LeuRS in microorganisms, blocking protein synthesis and leading to cell death.

- Formation of Cyclic Isomers : The compound can undergo isomerization in solution, forming cyclic isomers that may enhance its antimicrobial efficacy .

Comparative Analysis with Similar Compounds

The unique substituents on 5-chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester differentiate it from other boronic esters. A comparison with similar compounds is presented in the table below:

| Compound Name | Unique Features | Antimicrobial Activity |

|---|---|---|

| 5-Chloro-4-ethoxy-2-fluorophenylboronic acid | Contains chloro, ethoxy, and fluoro groups | Moderate against bacteria |

| 4-Carboxy-2-fluorophenylboronic acid pinacol ester | Lacks ethoxy group; primarily used in organic synthesis | Limited data available |

| Phenylboronic acid pinacol ester | Basic structure; versatile in various reactions | Variable based on substituents |

Synthetic Routes

The synthesis typically involves the reaction of 5-chloro-4-ethoxy-2-fluorophenylboronic acid with pinacol under anhydrous conditions using dehydrating agents like molecular sieves or anhydrous magnesium sulfate. This method ensures high purity and stability of the final product.

Stability Considerations

Stability studies indicate that 5-chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester remains stable under standard laboratory storage conditions (typically -20°C), making it suitable for long-term use in biochemical research.

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive study demonstrated that 5-chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester exhibited significant antimicrobial activity against both fungal and bacterial strains. The study utilized a range of concentrations to determine MIC values and establish a dose-response relationship.

- Molecular Docking Studies : In silico docking studies suggested that the compound could effectively bind to LeuRS in Candida albicans, indicating a potential mechanism for its observed antimicrobial effects. This aligns with findings from similar compounds that target bacterial protein synthesis pathways.

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester?

Answer:

The synthesis typically involves a multi-step approach:

Halogenation and Functionalization : Introduce chloro and fluoro groups via electrophilic aromatic substitution or directed ortho-metalation (DoM) strategies.

Borylation : Utilize Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .

Etherification : Ethoxy groups are introduced via Williamson ether synthesis or nucleophilic aromatic substitution (SNAr) on pre-functionalized intermediates.

Key Validation : Monitor reaction progress using TLC or HPLC, and confirm final structure via B NMR (peak ~30 ppm for boronic esters) and F NMR .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation of fine particulates .

- Storage : Store at 2–8°C in a sealed, dry container under nitrogen to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .

- Emergency Measures : For skin contact, rinse with water for ≥15 minutes; for eye exposure, use an eyewash station immediately .

Basic: How do researchers assess the purity and stability of this boronic ester?

Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities. Purity >97% is typical for synthetic intermediates .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. FT-IR and H NMR track boronic ester decomposition (e.g., hydrolysis to boronic acid) .

Advanced: How do substituents (Cl, EtO, F) influence reactivity in Suzuki-Miyaura couplings?

Answer:

- Electron-Withdrawing Effects : The chloro and fluoro groups activate the aryl ring toward transmetalation but may slow oxidative addition due to reduced electron density.

- Steric Considerations : The ethoxy group at the 4-position can hinder coupling at the ortho position, directing reactions to para or meta sites.

- Case Study : Analogous 4-ethoxy-2-fluorophenyl derivatives show 10–15% lower yields in couplings with electron-rich partners compared to non-ethoxy analogs .

Advanced: What strategies mitigate side reactions during cross-coupling with sterically hindered partners?

Answer:

- Catalyst Optimization : Use bulky ligands (e.g., SPhos, XPhos) to enhance selectivity and reduce homocoupling.

- Solvent/Base Tuning : Polar aprotic solvents (DMF, THF) with weak bases (K₃PO₄) improve compatibility with sensitive substrates .

- Temperature Control : Lower reaction temperatures (50–80°C) minimize deboronation side reactions.

Advanced: How can researchers characterize decomposition products under aqueous conditions?

Answer:

- Hydrolysis Pathway : The boronic ester hydrolyzes to 5-chloro-4-ethoxy-2-fluorophenylboronic acid, detectable via LC-MS (negative ion mode, [M-H]⁻).

- Analytical Methods : Use B NMR to identify boric acid derivatives (δ = 10–15 ppm) and F NMR to track fluorine environment changes .

Advanced: What in vivo considerations apply when designing prodrugs derived from this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.